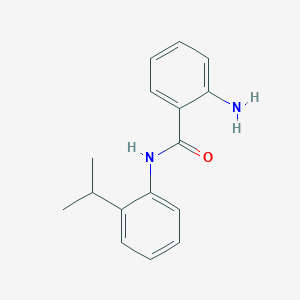

2-Amino-N-(2-isopropylphenyl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-(2-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIWMYVRKLVBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102630-83-1 | |

| Record name | 2-Amino-N-[2-(1-methylethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanistic Investigations of Reactions Involving 2 Amino N 2 Isopropylphenyl Benzamide and Analogues

Elucidation of Reaction Pathways and Intermediates

The conversion of 2-Amino-N-(2-isopropylphenyl)benzamide and related compounds often proceeds through a series of well-defined elementary steps, involving various reactive intermediates. The elucidation of these pathways is a cornerstone of physical organic chemistry.

The formation of benzamides can be conceptually understood by considering the reverse reaction: hydrolysis. The hydrolysis of benzamides, which converts them into carboxylic acids, typically occurs under acidic or basic conditions. prezi.com In acidic media, the mechanism commences with the protonation of the amide. prezi.com While amides can be protonated on either the nitrogen or the oxygen atom, O-protonation is generally favored as it leads to a resonance-stabilized cation. However, in strongly acidic solutions, a second proton transfer can occur, leading to a different mechanistic pathway. researchgate.net

The hydrolysis of benzamide (B126) in weakly acidic solutions involves a pre-equilibrium proton transfer to form a stable protonated intermediate, to which water then adds. researchgate.net This nucleophilic attack by a water molecule on the protonated amide leads to a tetrahedral intermediate. prezi.comcdnsciencepub.com Subsequent proton transfers and elimination of ammonia (B1221849) or an amine yield the corresponding carboxylic acid. prezi.com In more concentrated acids, the mechanism can shift to involve two water molecules reacting with the O-protonated amide in the rate-determining step, or even involve bisulfate ions as nucleophiles in highly concentrated sulfuric acid. cdnsciencepub.comsemanticscholar.org

The formation of this compound from its constituent parts, such as isatoic anhydride (B1165640) and 2-isopropylaniline (B1208494), or from 2-aminobenzoic acid and 2-isopropylaniline, would follow a related pathway in reverse (amidation), where the amine attacks a carbonyl group, forms a tetrahedral intermediate, and then eliminates a leaving group (like water) to form the final amide bond.

Table 1: Key Steps in Acid-Catalyzed Benzamide Hydrolysis

| Step | Description | Key Species |

|---|---|---|

| 1 | Protonation | O-protonated amide |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate |

| 3 | Proton Transfer(s) | Protonated amine as leaving group |

Imines, characterized by a carbon-nitrogen double bond, are crucial intermediates in numerous organic reactions. wikipedia.org They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wikipedia.orglibretexts.org This reaction is often acid-catalyzed and proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. libretexts.orgyoutube.com Protonation of the hydroxyl group in the hemiaminal turns it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the imine. youtube.com

In reactions involving 2-aminobenzamide (B116534) analogues, such as the cyclocondensation with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones, an imine intermediate is fundamental. researchgate.net The initial reaction between the primary amino group of the 2-aminobenzamide and the aldehyde forms an imine. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to ring closure and the formation of the heterocyclic product. The formation of such imine intermediates can be facilitated by various catalysts, including Brønsted or Lewis acids. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. nih.govrsc.org A general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com Migratory insertion is another fundamental step that can occur within palladium-catalyzed processes, particularly in Heck reactions or carbonylation reactions. It involves the insertion of an unsaturated molecule, like an alkene or alkyne, into a palladium-carbon bond.

While specific examples involving decarboxylation and migratory insertion for this compound are not prevalent, these mechanisms are key in related palladium-catalyzed transformations. For instance, in a tandem process to synthesize N-aryl-4-quinolones, a proposed mechanism involves carbene migratory insertion followed by β-hydride elimination. nih.gov In hypothetical palladium-catalyzed reactions starting from precursors to this compound, such as an o-halobenzamide, the catalytic cycle would begin with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent steps could involve migratory insertion of a coupling partner before reductive elimination to form the final product. uwindsor.ca

Direct C-H bond activation is a highly sought-after strategy in organic synthesis, as it allows for the functionalization of otherwise unreactive bonds. Palladium catalysis is frequently employed for this purpose. A common mechanism for C-H activation is the concerted metalation-deprotonation (CMD) pathway. nih.govrsc.org In this process, a C-H bond is cleaved with the assistance of an external or internal base, which abstracts the proton while the metal coordinates to the carbon. nih.gov Carboxylate additives, such as acetate, are often crucial as they can act as the base in the CMD step, facilitating the reaction through a cyclic transition state. nih.gov

This mechanism has been observed and studied in detail for palladium(II), palladium(IV), and even palladium(III) centers. nih.govrsc.org For a molecule like this compound, both N-H and aryl C-H bonds are potential sites for such activation. The coordination of the palladium catalyst to the amide or amino group could direct the C-H activation to a specific ortho-position on one of the phenyl rings. The deprotonation of the C-H or N-H bond would be the rate-determining step in many of these transformations, leading to a cyclometalated intermediate that can then undergo further reaction. nih.gov

Oxidative cyclizations are powerful reactions for constructing heterocyclic rings. In some cases, these reactions can proceed through mechanisms that involve radical intermediates or species that behave as radical surrogates. For example, the palladium-catalyzed oxidative coupling of two C-H bonds within N-aryl enamines to form indoles is a type of cross-dehydrogenative coupling. nih.gov While the exact mechanism can be complex and debated, pathways involving high-valent palladium species or single-electron transfer (SET) events, which have radical character, are often proposed.

In another example, the synthesis of quinazolin-4(3H)-ones from substituted 2-aminobenzamides using DMSO as a carbon source and H₂O₂ as an oxidant is suggested to proceed through a radical mechanism. researchgate.net The reaction is initiated by the generation of radicals which then participate in the C-C and C-N bond-forming steps of the cyclization. These mechanisms offer an alternative to purely ionic pathways and expand the toolkit for synthesizing complex molecules from simple precursors.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in dictating the course and efficiency of chemical reactions. They can lower the activation energy, stabilize transition states, or provide alternative reaction pathways with new intermediates. youtube.com

In the reactions involving this compound and its analogues, a variety of catalysts are employed.

Brønsted and Lewis Acids: These are commonly used to catalyze condensation reactions, such as the formation of imines and quinazolinones. researchgate.net They function by activating carbonyl groups towards nucleophilic attack.

Palladium Complexes: These are central to cross-coupling and C-H activation reactions. nih.govrsc.org The choice of ligand on the palladium center is critical and can influence the selectivity and efficiency of the reaction, for example, in preventing undesired diarylation in N-arylation reactions. nih.gov

Copper Catalysts: Copper-based systems can also catalyze oxidative dehydrogenation reactions, for instance, in the conversion of amines to imines. researchgate.netnih.gov

Other Reagents: Oxidants like H₂O₂ are used in oxidative cyclizations to facilitate the removal of hydrogen atoms. researchgate.net Bases are crucial in C-H activation reactions to assist in the deprotonation step and are also used in some cross-coupling reactions like the Suzuki reaction. youtube.comnih.gov

Table 2: Function of Catalysts and Reagents

| Catalyst/Reagent | Role in Mechanism | Example Reaction |

|---|---|---|

| Brønsted Acid (e.g., HCl) | Protonates carbonyl, activates for nucleophilic attack | Imine formation researchgate.net |

| Palladium(0) complexes | Catalyzes C-C and C-N bond formation | Cross-coupling reactions nih.govrsc.org |

| Acetate (as a base) | Assists in C-H bond cleavage (deprotonation) | C-H Activation nih.govrsc.org |

| Hydrogen Peroxide (H₂O₂) | Oxidant in dehydrogenative couplings | Oxidative Cyclization researchgate.net |

Transition Metal Catalysis Mechanisms

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often through the activation of otherwise inert C-H bonds. nih.gov Rhodium and palladium complexes are particularly versatile in catalyzing reactions involving benzamide derivatives.

Rhodium Catalysis: Rhodium catalysts, especially those in the +3 oxidation state, exhibit excellent reactivity and selectivity in functionalizing C-H bonds. rsc.org The catalytic cycle for C-H activation typically involves a directing group, such as the amide in a benzamide substrate, which coordinates to the metal center. This chelation-assisted process facilitates the cleavage of a specific C-H bond, usually at the ortho position of the phenyl ring, to form a reactive organometallic intermediate. rsc.org

Theoretical and experimental studies on rhodium-catalyzed C-H functionalization have elucidated several possible mechanisms for the C-H bond cleavage step, including concerted metalation-deprotonation (CMD), oxidative addition (OA), and σ-complex assisted metathesis (σ-CAM). nih.gov The CMD pathway is often favored for Rh(III) catalysts. Once the C-Rh bond is formed, the resulting rhodacycle can undergo various transformations, such as insertion of alkynes, olefins, or other coupling partners, leading to the construction of new bonds. nih.gov For instance, the reaction of 2-aminobenzamides with alkynes, catalyzed by Rh(III) complexes, can lead to the synthesis of complex heterocyclic scaffolds through a double C-H activation process. rsc.org The final step in the cycle is the regeneration of the active catalyst, which can occur through reductive elimination or protonation. nih.gov

Dirhodium(II) complexes are also notable for their ability to promote C-H amination reactions, where an aliphatic C-H bond is converted into a C-N bond. researchgate.net This process is valuable for synthesizing nitrogen-containing fine chemicals. researchgate.net

Palladium Catalysis: Palladium-catalyzed reactions are fundamental in modern organic synthesis. The Buchwald-Hartwig amination, for example, is a key method for forming C-N bonds. youtube.com The general catalytic cycle for palladium cross-coupling reactions begins with the reduction of a Pd(II) salt to the active Pd(0) catalyst. youtube.com This Pd(0) species then undergoes oxidative addition with an aryl halide, forming an arylpalladium(II) complex. youtube.comyoutube.com

In reactions involving 2-aminobenzamides, this intermediate can then react in several ways. In a tandem cyclization, an intramolecular reaction can occur. For example, palladium has been used to catalyze the cyclization of (Z)-N-allylic 2-alkynamides to form α-(Z)-acetoxyalkylidene-γ-butyrolactams. nih.gov In an intermolecular coupling, a process called transmetalation occurs with an organometallic reagent, or in the case of amination, a base-mediated formation of a palladium-amide bond takes place. youtube.comyoutube.com The final step is reductive elimination, where the new C-N or C-C bond is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. youtube.comyoutube.comyoutube.com Palladium catalysts are also effective in tandem reactions, such as the carboetherification of ketoximes with gem-dihaloolefins to assemble complex bis-heterocycles. rsc.org

Table 1: Comparison of Common Transition Metal Catalytic Cycles

| Feature | Rhodium(III)-Catalyzed C-H Activation | Palladium(0)-Catalyzed Cross-Coupling |

|---|---|---|

| Active Catalyst | Rh(III) species | Pd(0) species |

| Initial Step | Chelation-assisted C-H activation (e.g., CMD) | Oxidative addition into a C-Halogen bond |

| Key Intermediate | Rhodacycle | Arylpalladium(II) halide |

| Coupling Step | Insertion of unsaturated partner | Transmetalation or base-mediated amidation |

| Final Step | Reductive elimination | Reductive elimination |

| Typical Substrates | Arenes with directing groups, alkynes | Aryl halides, amines, organometallics |

| Products | Functionalized arenes, heterocycles | Biaryls, aryl amines, substituted alkenes |

Brønsted Acid Catalysis Mechanisms

Brønsted acid catalysis utilizes a proton to accelerate chemical reactions, typically by activating an electrophile. nih.gov In the context of 2-aminobenzamide chemistry, Brønsted acids are effective catalysts for cyclization reactions, particularly for the synthesis of quinazolinones. researchgate.net

The general mechanism for Brønsted acid-catalyzed reactions involves the protonation of a substrate to make it more reactive. nih.gov For the synthesis of quinazolinones from 2-aminobenzamides, the reaction can be performed with various coupling partners like nitriles or aldehydes. researchgate.net

When reacting with a nitrile, the Brønsted acid first protonates the nitrogen atom of the nitrile, increasing its electrophilicity. The amino group of the 2-aminobenzamide then acts as a nucleophile, attacking the activated nitrile carbon. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the newly formed imine, and subsequent tautomerization and dehydration steps lead to the formation of the stable quinazolinone ring system. researchgate.net This method provides a simple, metal-free route to these important heterocyclic compounds. researchgate.net

Similarly, in reactions with aldehydes, the acid catalyzes the formation of an initial dihydroquinazolinone intermediate through cyclocondensation, which can then be oxidized to the final quinazolinone product. researchgate.net The use of recyclable catalyst systems, such as SO3H-functionalized ionic liquids, highlights the green chemistry potential of this approach. researchgate.net

Table 2: Brønsted Acid Catalyzed Quinazolinone Synthesis

| Starting Materials | Catalyst | Key Mechanistic Steps | Product |

|---|---|---|---|

| 2-Aminobenzamide, Benzonitrile | p-Toluenesulfonic acid (p-TsOH) in PEG | 1. Protonation of nitrile. 2. Nucleophilic attack by aniline (B41778) nitrogen. 3. Intramolecular cyclization. 4. Dehydration. | 2-Aryl-quinazolinone researchgate.net |

| 2-Aminobenzoic acid, Acyl chloride, Amine | SO3H-functionalized ionic liquid | 1. Formation of N-acyl anthranilic acid. 2. Amidation. 3. Acid-catalyzed cyclization and dehydration. | 2,3-Disubstituted-quinazolinone researchgate.net |

| 2-Aminobenzamide, Aldehyde | α-Chymotrypsin / White LED | 1. Enzyme-catalyzed cyclization. 2. LED-induced oxidation of intermediate. | Quinazolinone researchgate.net |

Photocatalysis in Light-Induced Reactions

Photocatalysis uses light to generate highly reactive intermediates, such as radicals or radical ions, enabling unique chemical transformations under mild conditions. researchgate.net This approach is particularly well-suited for the synthesis of heterocyclic compounds from precursors like 2-aminobenzamides. researchgate.net

The general mechanism of a photoredox catalytic cycle involves a photocatalyst (like a ruthenium or iridium complex) that absorbs visible light to reach an excited state. mdpi.com This excited catalyst can then engage in single electron transfer (SET) with a substrate. It can be either oxidized (reductive quenching cycle) or reduced (oxidative quenching cycle) by the substrate. This process generates a radical ion from the substrate, which then undergoes further reactions, such as fragmentation or cyclization. mdpi.com The photocatalyst is returned to its ground state in a subsequent redox event, completing the catalytic cycle. mdpi.com

For example, the synthesis of heterocycles can be achieved through the photocatalytic generation of acyl radicals from precursors like aroyl chlorides. These radicals can then participate in cyclization reactions with appropriately positioned unsaturated bonds within the same molecule. mdpi.com Research has also demonstrated the construction of quinazolinones using a relay catalysis system that combines a Brønsted acid with a visible-light photoredox catalyst. acs.org Furthermore, some reactions can even proceed without a metal catalyst or external oxidant, using visible light to directly promote the cyclocondensation of 2-aminobenzamides.

The power of photocatalysis lies in its ability to generate high-energy intermediates from stable precursors at ambient temperature, offering pathways to complex molecules that are often complementary to traditional thermal methods. colab.wsrsc.org

Stereochemical and Regiochemical Control Mechanisms in Benzamide Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is a central goal in chemical synthesis.

Stereochemical Control: In the synthesis of complex molecules derived from benzamides, achieving stereochemical control is often accomplished by using chiral auxiliaries or catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of a single enantiomer of the product. In palladium-catalyzed reactions, for instance, chiral ligands can be used to create a chiral environment around the metal center. This chiral catalyst can then differentiate between two prochiral faces of a substrate or two enantiotopic groups, leading to an enantioselective transformation. For example, the asymmetric cyclization of (Z)-N-allylic 2-alkynamides was achieved with moderate enantioselectivity using a Pd(OAc)2 catalyst combined with chiral nitrogen-containing ligands. nih.gov Mechanistic studies of such systems often reveal that dynamic ligand exchange and the stability of off-cycle catalyst species are critical factors in determining the enantioselectivity.

Regiochemical Control: Regiochemical control determines which of several possible positions on a molecule will react. In transition metal-catalyzed C-H activation, regioselectivity is often achieved through the use of directing groups. rsc.org In the case of this compound, the amide group can act as a directing group, coordinating to the metal catalyst (e.g., Rh(III)) and directing the C-H activation to the ortho-position of the benzoyl ring. rsc.org This chelation effect overcomes the inherent reactivity of other C-H bonds in the molecule, leading to high regioselectivity. The choice of catalyst and ligands can further fine-tune this selectivity. nih.gov

Computational and Theoretical Investigations on 2 Amino N 2 Isopropylphenyl Benzamide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to study the electronic properties of medium to large-sized molecules. For the 2-Amino-N-(2-isopropylphenyl)benzamide system, DFT is instrumental in a variety of analyses.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the ground-state molecular structure. mdpi.com This process systematically adjusts the positions of the atoms until the configuration with the minimum total energy is found.

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in similar benzamide (B126) structures, theoretical calculations of geometric parameters have shown excellent agreement with experimental data obtained from X-ray diffraction. mdpi.com The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during this process. This information is foundational for all subsequent analyses of molecular properties.

Interactive Table: Representative Geometric Parameters for Benzamide-like Structures

Note: This table presents typical bond length ranges observed in related structures as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.

| Bond Type | Typical Bond Length (Å) | Functional Group |

| C=O (Carbonyl) | 1.22 - 1.25 | Amide |

| C-N (Amide) | 1.35 - 1.38 | Amide |

| C-C (Aromatic) | 1.38 - 1.41 | Phenyl Rings |

| N-H (Amino) | 1.01 - 1.03 | Amino Group |

| C-H (Aromatic) | 1.08 - 1.09 | Phenyl Rings |

| C-C (Isopropyl) | 1.52 - 1.54 | Isopropyl Group |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. youtube.comwikipedia.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.org For a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, the calculated HOMO-LUMO energy gap is 5.3828 eV, which suggests significant stability. mdpi.com A similar analysis for this compound would provide its specific HOMO and LUMO energy levels, allowing for the prediction of its electronic and optical properties. These orbital energies are also used to calculate other quantum chemical parameters like electronegativity, chemical hardness, and softness. researchgate.net

Interactive Table: Key Parameters from Frontier Molecular Orbital Analysis

Note: The values below are for illustrative purposes based on concepts from FMO theory. A specific calculation is needed for the target molecule.

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, stability, and optical properties |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.commdpi.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.

For this compound, an MEP map would likely show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The amino group's nitrogen would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the N-H of the amide linkage would show the most positive potential (blue), making them sites for hydrogen bonding and nucleophilic interactions. researchgate.net

Population analysis methods, such as Mulliken or Hirshfeld, are used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This information helps in understanding the intramolecular charge transfer and the electrostatic interactions.

Building on this, Fukui functions provide a more sophisticated way to predict local reactivity. researchgate.net These functions quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes. researchgate.net By calculating the Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), researchers can pinpoint the exact atoms most likely to participate in a chemical reaction. researchgate.net For the target molecule, this analysis would identify the specific atoms within the phenyl rings, the amino group, and the amide linkage that are most reactive.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov A theoretical vibrational analysis is crucial for assigning the experimental spectral bands to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.net

To improve the correlation with experimental data, calculated frequencies are often scaled by a factor to account for theoretical approximations and anharmonicity. Potential Energy Distribution (PED) analysis is also performed to determine the contribution of different internal coordinates to each vibrational mode. mdpi.com For this compound, this analysis would predict the characteristic frequencies for N-H stretching of the amino group, C=O stretching of the amide, and various C-H and C-C vibrations of the aromatic rings and isopropyl group. nih.govresearchgate.net

Interactive Table: Representative Vibrational Frequencies for Key Functional Groups

Note: This table shows typical frequency ranges for functional groups present in the target molecule, based on DFT studies of similar compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching | 1650 - 1690 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Amide (N-H) | Bending | 1510 - 1550 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

High-Level Quantum Chemical Methods

While DFT is a versatile and widely used method, high-level quantum chemical methods, often referred to as ab initio wave function theories, can provide even greater accuracy, albeit at a significantly higher computational expense. These include methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)).

These high-level methods are typically employed for smaller molecules or to benchmark the accuracy of DFT results for a specific class of compounds. For a system the size of this compound, such calculations would be computationally demanding. However, they could be used to obtain highly accurate energies for specific conformations or to investigate excited states with greater reliability than standard Time-Dependent DFT (TD-DFT). nih.gov Their application would serve to validate the findings from more economical DFT methods and provide a deeper, more precise understanding of the molecule's electronic structure.

G4 Quantum-Chemical Calculations for Thermochemical Properties

Gaussian-4 (G4) theory is a high-accuracy composite quantum-chemical method designed to compute thermochemical data, such as enthalpies of formation, atomization energies, and ionization potentials, with chemical accuracy (typically within 1 kcal/mol). The G4 method achieves this by combining results from several levels of theory and basis sets to extrapolate to a high-level theoretical result. The process involves a series of calculations, including geometry optimization, vibrational frequency analysis, and single-point energy calculations with various methods (e.g., MP2, MP4, CCSD(T)) and basis sets.

Table 1: Illustrative Thermochemical Properties Computable by G4 Theory (Note: The following values are hypothetical for this compound and serve to illustrate the output of G4 calculations.)

| Thermochemical Property | Hypothetical Value | Unit |

| Enthalpy of Formation (ΔHf°) | -50.5 | kcal/mol |

| Atomization Energy | 4500.2 | kcal/mol |

| Ionization Potential | 7.8 | eV |

| Electron Affinity | 0.2 | eV |

Such data is fundamental for understanding the molecule's reactivity and potential for chemical transformations.

Complete Active Space Self-Consistent Field (CASSCF) for Excited State Dynamics

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful quantum chemical tool for studying the electronic structure of molecules, particularly for describing electronic excited states, bond breaking/formation, and conical intersections. It is a multireference method, making it suitable for systems where the single-reference Hartree-Fock method fails. In a CASSCF calculation, a subset of electrons and orbitals (the "active space") is treated with a full configuration interaction, providing a qualitatively correct description of complex electronic structures.

A CASSCF investigation of this compound would be invaluable for understanding its photochemistry and photophysics. Such a study could map out the potential energy surfaces of its ground and excited states, identify pathways for energy dissipation upon photoexcitation, and locate critical points like conical intersections that govern non-radiative decay processes. Research on other aromatic amides has utilized these methods to explore photoinduced hydrogen transfer and other relaxation mechanisms. At present, specific CASSCF studies on this compound have not been reported.

Intermolecular Interactions and Crystal Engineering Simulations

The solid-state properties of a molecular compound are governed by the intricate network of intermolecular interactions within its crystal lattice. Computational tools are essential for dissecting and predicting these interactions.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) is greater than or equal to the electron density of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify and characterize different types of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds.

Energy framework calculations, often performed in conjunction with Hirshfeld analysis using software like CrystalExplorer, provide a visual representation of the energetic architecture of the crystal. These frameworks illustrate the relative strengths of intermolecular interactions (electrostatic, dispersion, etc.) between molecular pairs, helping to understand the mechanical and energetic properties of the crystal.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzamide Derivatives (Note: This table presents typical data for related benzamides to illustrate the insights gained from this analysis.)

| Interaction Type | Typical Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| N···H/H···N | 5 - 10 |

Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonds are a critical class of non-covalent interactions that often dictate the supramolecular assembly of molecules in the solid state. In this compound, the amino (-NH2) group and the amide (N-H) group are potent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Crystal Structure Prediction and Lattice Energy Landscapes

Crystal Structure Prediction (CSP) aims to predict the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. This is typically achieved by generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies. The resulting lattice energy landscape provides a map of the relative stabilities of different possible polymorphs.

A CSP study on this compound would be instrumental in identifying its likely polymorphs and understanding its crystallization behavior. Such studies are computationally intensive, often combining molecular mechanics force fields for initial searching with more accurate density functional theory (DFT) calculations for final energy ranking. While no specific CSP studies for this compound are currently documented, the methodologies have been successfully applied to a wide range of organic molecules, revealing the subtle energetic balance that can lead to polymorphism.

Conformational Analysis and Molecular Dynamics Modeling

The flexibility of this compound arises from the rotation around several single bonds, notably the C-N bonds of the amide linkage and the C-C bond connecting the isopropyl group to the phenyl ring. Conformational analysis aims to identify the low-energy conformations (rotamers) of the molecule and the energy barriers between them. This is often done by systematically rotating key dihedral angles and calculating the potential energy at each step using quantum mechanical methods.

Molecular Dynamics (MD) simulations model the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into conformational flexibility, solvent effects, and the time-averaged behavior of the molecule. An MD study of this compound could reveal the preferred conformations in different environments (e.g., in vacuum vs. in a solvent) and the timescales of conformational changes. Such information is crucial for understanding its interaction with biological targets or its behavior in solution.

Potential Energy Surface (PES) Construction and Analysis

The construction and analysis of a Potential Energy Surface (PES) are fundamental in computational chemistry for understanding the conformational landscape and reaction dynamics of a molecule like this compound. The PES is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping this surface, one can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them.

Quantum Chemical Descriptors for Chemical Reactivity and Stability

Quantum chemical descriptors derived from Density Functional Theory (DFT) are crucial for predicting the chemical reactivity and stability of molecular systems. dergipark.org.trscispace.com These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comijarset.com The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and polarizable molecule. ijarset.comresearchgate.net

Assessment of Chemical Hardness, Softness, and Electrophilicity Index

Building upon the foundation of HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity and stability of this compound. researchgate.net

Chemical Hardness (η) and Softness (S) : Chemical hardness measures the resistance of a molecule to change its electron distribution. researchgate.net It is calculated as η = (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive. researchgate.net Softness is the reciprocal of hardness (S = 1/η) and indicates a greater capacity for electron transfer. researchgate.net

Electrophilicity Index (ω) : This descriptor measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A high electrophilicity index indicates a good electrophile, signifying a greater tendency to accept electrons. dergipark.org.tr

While specific DFT calculations for this compound are not publicly available, the table below presents calculated values for a related series of N-arylated aminobenzimidazole compounds, illustrating the typical range and utility of these descriptors. mdpi.com

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|

| Compound 1a | 2.34 | 3.61 | mdpi.com |

| Compound 1b | 2.33 | 4.02 | mdpi.com |

| Compound 1d | 2.13 | 3.56 | mdpi.com |

| Compound 1e | 2.35 | 3.78 | mdpi.com |

| Compound 2d | 2.26 | 3.80 | mdpi.com |

Data is for illustrative N-arylated aminobenzimidazole compounds. mdpi.com

Computation-Guided Design of Substituted Benzamide Derivatives

Computational chemistry offers powerful tools for the rational design of novel molecules. nih.govchemrxiv.org Starting with a core structure like this compound, computation-guided design involves creating a library of virtual derivatives by adding or modifying functional groups at various positions on the phenyl rings. These virtual compounds are then subjected to computational screening to predict their properties. This approach allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. rsc.org For instance, derivatives can be designed to enhance specific biological activities or to optimize material properties, such as their non-linear optical response. rsc.org

Prediction of Absorption Spectra and Dipole Moments

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). This is invaluable for understanding the color and photochemical properties of a compound. The accuracy of these predictions can depend on the choice of the functional used in the calculation. nih.gov

The permanent dipole moment (μ), a measure of the asymmetry of the charge distribution in a molecule, is also readily calculated. The dipole moment influences a molecule's solubility in polar solvents and its intermolecular interactions. For materials science applications, particularly in non-linear optics, the dipole moment is a critical parameter. dergipark.org.tr

Non-Linear Optical (NLO) Properties of Benzamide Systems

Materials with significant non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and laser technology. mdpi.com Organic molecules, particularly those with a "push-pull" electronic structure (an electron-donating group connected to an electron-accepting group through a π-conjugated system), can exhibit large NLO responses. In this compound, the amino group (-NH₂) acts as an electron donor and the carbonyl group (C=O) of the benzamide moiety can act as an acceptor.

Key NLO properties that are calculated computationally include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β or β_tot): The primary measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to be effective in applications like second-harmonic generation (SHG). researchgate.net

Computational studies on related benzimidazole (B57391) systems have shown that the choice of functional, such as CAM-B3LYP, is crucial for obtaining accurate NLO property predictions. mdpi.com The presence of donor and acceptor groups linked through extended conjugation is a key strategy to enhance the NLO response. mdpi.com

The following table shows calculated NLO properties for a related benzimidazole compound, illustrating the magnitude of these values. mdpi.com

| Compound | Method | Polarizability (α) (au) | First Hyperpolarizability (β_tot) (esu) | Reference |

|---|---|---|---|---|

| Compound 1d | CAM-B3LYP | 247 | 5.66 × 10⁻³⁰ | mdpi.com |

Data is for an illustrative N-arylated aminobenzimidazole compound. mdpi.com

Reactivity and Derivatization Strategies for 2 Amino N 2 Isopropylphenyl Benzamide Frameworks

Amidation and Acylation Reactivity

The presence of a primary amino group on the benzamide (B126) framework makes it readily available for amidation and acylation reactions. This is a fundamental transformation for creating diverse libraries of derivatives. The reaction typically involves the coupling of the amino group with carboxylic acids or their activated forms, such as acid chlorides and anhydrides.

The synthesis of N-acyl derivatives can be achieved through standard peptide coupling procedures. For instance, the reaction of a related compound, N-(2'-aminophenyl)-benzamide, can be performed with various acylating agents. google.com The use of coupling reagents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in conjunction with 4-(dimethylamino)pyridine (DMAP) is a common method for forming the amide bond between the amino group and a carboxylic acid. nih.gov

The general scheme for acylation involves the reaction of the 2-amino group with an acid chloride in a suitable solvent, often in the presence of a base like pyridine to neutralize the HCl byproduct. google.com This approach allows for the introduction of a wide array of substituents, thereby modifying the molecule's steric and electronic properties.

Table 1: Examples of Acylation Reactions on Aminobenzamide Scaffolds

| Acylating Agent | Base/Catalyst | Solvent | Product Type |

|---|---|---|---|

| Isobutyric acid chloride | Pyridine | Dioxan | N-Acylaminobenzamide Derivative |

| Benzyloxyacetic acid chloride | Pyridine | Dioxan | N-Acylaminobenzamide Derivative |

| Carboxylic Acids | EDCI/DMAP | Pyridine | N-Acylaminobenzamide Derivative nih.gov |

These reactions are generally high-yielding and tolerant of various functional groups, making them a cornerstone for the derivatization of the 2-Amino-N-(2-isopropylphenyl)benzamide core.

Cycloaddition and Annulation Reactions to Form Nitrogen Heterocycles

The 2-aminobenzamide (B116534) moiety is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, particularly quinazolinones. These reactions typically proceed through an initial reaction at the amino group, followed by an intramolecular cyclization involving the amide nitrogen.

One common strategy involves the reaction of 2-aminobenzamide with aldehydes or ketones. researchgate.net This condensation can be catalyzed by acids, leading to the formation of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net The reaction of 2-aminobenzamide with various aldehydes demonstrates the versatility of this approach to generate a library of substituted quinazolinones. researchgate.net

Furthermore, [3+2]-annulation reactions represent a powerful tool for constructing five-membered aromatic nitrogen heterocycles. chim.itresearchgate.net While not directly demonstrated on the target molecule, the principles can be applied. For example, annulations with nitroalkenes can lead to various heterocyclic systems depending on the reaction pathway. chim.itresearchgate.net Annulation reactions initiated by the ring-opening of small rings like cyclopropanes and cyclobutanes also provide a modern approach to synthesizing nitrogen-rich building blocks. nih.gov

These cyclization and annulation strategies are pivotal for converting the relatively simple benzamide framework into more complex, polycyclic structures, which are often of interest in medicinal chemistry.

C-H Activation and Functionalization Reactions

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical approach to molecular modification. yale.edu The this compound framework possesses multiple C-H bonds on its two aromatic rings that are potential targets for such reactions.

Transition metal catalysis, particularly with palladium or rhodium, is a key enabler of C-H activation. yale.eduscripps.edu The amide group within the molecule can act as an endogenous directing group, guiding the catalyst to functionalize the C-H bonds at the ortho position. This directed metalation approach allows for high regioselectivity.

Strategies have been developed for the C-H functionalization of a wide range of substrates, including those relevant to the synthesis of amino acids and peptides. nih.gov For instance, palladium-catalyzed reactions using monoprotected amino acid (MPAA) ligands can achieve asymmetric C(sp³)–H functionalization under mild conditions. scripps.edu While these examples are general, they highlight the potential for applying C-H activation methodologies to the this compound scaffold to introduce new substituents directly onto the aromatic rings, a transformation that is often challenging using classical methods. The development of bifunctional ligands has even enabled biomimetic C–H hydroxylation using molecular oxygen. scripps.edu

Ring-Opening Reactions with Epoxides

The primary aromatic amine of the this compound framework is sufficiently nucleophilic to participate in ring-opening reactions with epoxides. This reaction, known as aminolysis, results in the formation of β-amino alcohols, which are valuable synthetic intermediates. researchgate.net

The reaction involves the nucleophilic attack of the amino group on one of the electrophilic carbon atoms of the epoxide ring. In the case of asymmetrical epoxides, the reaction is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon atom. researchgate.netjsynthchem.com

A variety of conditions have been developed to facilitate this transformation, including catalyst-free methods in aqueous media under microwave irradiation and metal- or acid-mediated protocols that allow the reaction to proceed under mild conditions. researchgate.netrsc.org

Table 2: Conditions for Epoxide Ring-Opening with Aromatic Amines

| Catalyst/Medium | Key Features | Product |

|---|---|---|

| Acetic Acid | Metal- and solvent-free | β-amino alcohol rsc.org |

| Indium Tribromide | Mild and efficient | β-amino alcohol |

| Iridium Trichloride | Mild, room temperature | β-amino alcohol |

| Zirconium (IV) Chloride | Solvent-free, room temperature | β-amino alcohol |

This reaction provides a straightforward method for introducing a hydroxyethylamino side chain onto the benzamide core, significantly increasing the structural and functional diversity of the resulting derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Functionalized Benzamides

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for forming C-N, C-O, and C-S bonds on aromatic rings. This reaction is typically feasible when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to a suitable leaving group (e.g., a halogen). nih.gov

For the this compound framework, SNAr reactions would be possible on derivatives that have been appropriately functionalized. For example, if one of the phenyl rings were substituted with fluoro and nitro groups, the fluorine atom could be displaced by a variety of nucleophiles. Polyfluoroarenes are particularly reactive towards SNAr. mdpi.com The reaction of polyfluoroarenes with amines can proceed in the presence of a mild base to afford substituted arylamine derivatives. mdpi.com

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.gov However, some SNAr reactions may also proceed through a concerted mechanism. nih.gov This strategy allows for the introduction of new functionalities onto an already elaborated benzamide core, provided the necessary activating groups are present.

Development of Specific Functional Derivatives and Libraries

The reactivity patterns described in the preceding sections form the basis for the systematic development of functional derivatives and chemical libraries based on the this compound scaffold. The goal of such efforts is often to explore structure-activity relationships for biological targets.

A common starting point for library synthesis is the reaction of isatoic anhydride (B1165640) with an appropriate amine to generate the core 2-aminobenzamide structure. mdpi.comresearchgate.net From this core, a multitude of derivatives can be prepared. For example, sulfonamide derivatives can be synthesized by reacting the primary amino group with a sulfonyl chloride, such as 3-nitrophenylsulfonyl chloride. nih.gov Subsequent reduction of the nitro group and further coupling reactions can generate a diverse set of molecules. nih.gov

The combination of different synthetic strategies allows for a combinatorial approach to derivatization. For instance, one could first perform a C-H functionalization to introduce a new substituent on one of the rings, followed by acylation of the amino group to create a library of compounds with variations at multiple positions. The synthesis of 2-aminobenzamide derivatives has been successfully achieved using both conventional heating and microwave-assisted methods, with the former sometimes providing better yields. mdpi.com

Applications in Supramolecular Chemistry and Advanced Materials Science

Benzamide (B126) Derivatives as Building Blocks for Supramolecular Assemblies

Benzamide derivatives are well-established as reliable components for building supramolecular structures due to their capacity for strong and directional hydrogen bonding. acs.orgmdpi.com The amide functional group, in particular, is a robust synthon that can participate in various self-assembly processes. The presence of both an amide and an amino group in 2-Amino-N-(2-isopropylphenyl)benzamide enhances its versatility, allowing for the formation of extended networks and discrete molecular complexes. These derivatives can form networks of hydrogen bonds, often involving the NH2 group, which contributes to the stability and structure of the resulting assembly. mdpi.com

The core principle behind the use of this compound in molecular recognition lies in its potent hydrogen bonding capabilities. The amide moiety (–C(O)NH–) and the primary amine (–NH2) provide both hydrogen bond donors (N-H) and acceptors (C=O and the lone pair on the N atom). nih.govmdpi.com This dual functionality allows the molecule to engage in specific and predictable recognition events with other molecules that have complementary functional groups. mdpi.com The propensity of the amide group for hydrogen bonding is crucial in defining the spatial arrangement of molecules and is a key factor in the interaction of bioactive compounds with receptors. nih.gov This interaction can lead to the formation of quasi-rings, providing additional structural stabilization. mdpi.com

These interactions are not merely random; they form well-defined patterns known as synthons. For benzamides, a common motif is the formation of hydrogen-bonded tapes or dimers where molecules link via N-H···O=C interactions. acs.orgnih.gov In the case of this compound, the additional amino group offers the possibility of forming more intricate, three-dimensional networks, enhancing the complexity and stability of the assembled structures.

The specific and directional nature of the hydrogen bonds in this compound makes it an excellent candidate for designing molecular receptors. These receptors can be tailored to bind specific guest molecules, a cornerstone of host-guest chemistry. nih.govnih.gov By arranging multiple benzamide units in a pre-organized fashion, a cavity can be created that is lined with hydrogen-bonding sites, perfectly complementing the size, shape, and chemical nature of a target guest. The interplay of N–H···O=S and C–H···O=S bonding interactions can create defined cyclic motifs, which are fundamental to molecular recognition processes and the stabilization of such complexes. nih.gov The design of oligomers with repeating amide units that can form multiple hydrogen bonds with themselves or with anionic guests is a key strategy in this area. proquest.com

Polymer Chemistry and Specialty Coatings/Films

The functional groups on this compound lend themselves to applications in polymer science. The primary amine group can serve as a reactive site for polymerization, allowing the molecule to be incorporated into polymer backbones such as polyamides or polyimides. Alternatively, it can be used as a pendant group, grafted onto an existing polymer chain to impart specific properties like improved adhesion or thermal stability.

Benzamide and acrylamide (B121943) functionalities are utilized in creating polymer films for various applications. google.com For instance, benzoxazine-based polymers, which share structural similarities with benzamide derivatives, are noted for their excellent film-forming properties, chemical resistance, and dimensional stability. mdpi.com Composite films created from bio-based materials like amino cellulose (B213188) and benzoxazine (B1645224) monomers have shown significant improvements in mechanical and thermal properties. nih.gov A composite film demonstrated a 2.5-fold increase in tensile strength compared to a pure amino cellulose film, highlighting the potential for such materials in functional applications. mdpi.comnih.gov The incorporation of a molecule like this compound could be envisioned to create specialty coatings with enhanced durability and specific surface interactions due to its hydrogen bonding capacity.

Optoelectronic Properties and Non-Linear Optical (NLO) Materials

Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. cureusjournals.com this compound fits this "push-pull" structural motif, where the amino group (–NH2) acts as an electron donor and the benzamide core can facilitate charge delocalization. This intramolecular charge transfer is a key factor for NLO activity. researchgate.netmdpi.com

The NLO response of a molecule is quantified by its hyperpolarizability (β). Studies on various benzamide derivatives show that their NLO properties can be tuned by modifying the substituent groups. researchgate.netmdpi.com A low HOMO-LUMO energy gap is indicative of potential intramolecular charge transfer, which enhances NLO properties. researchgate.net The amide group can facilitate the push-pull mechanism and electron delocalization, making these compounds suitable for applications in second-harmonic generation. mdpi.com Organic NLO materials are sought after for technologies like optical switches and frequency converters due to their high NLO responses and molecular tailorability. cureusjournals.com

| Compound/Derivative Type | Energy Gap (HOMO-LUMO) (eV) | First Hyperpolarizability (β₀) (esu) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Praziquantel Hemihydrate Derivatives | 4.3081 | 0.6316 × 10⁻³⁰ – 4.3460 × 10⁻³⁰ | Amide groups enhancing intramolecular charge transfer | researchgate.net |

| 3,5-Dinitrobenzoic Acid with Benzamide Derivatives | Low energy gap indicated | Considered attractive future NLO materials | Intramolecular charge transfer | researchgate.net |

| N-Arylated 2-Aminobenzimidazoles | Not specified | Up to 5.66 × 10⁻³⁰ au | Amide as an electron-withdrawing group | mdpi.com |

| Triphenylamine-Pyrrole Chromophore | Not specified | 189455 × 10⁻³³ | Strong donor (triphenylamine) and π-spacer (pyrrole) | cureusjournals.com |

Self-Assembly Processes and Crystal Engineering Principles

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. nih.gov For this compound, the primary tools for crystal engineering are the strong and directional N-H···O and N-H···N hydrogen bonds. acs.orgmdpi.com These interactions guide the molecules to self-assemble into predictable, ordered, three-dimensional structures.

Future Research Directions and Challenges in 2 Amino N 2 Isopropylphenyl Benzamide Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of N-aryl benzamides, including 2-Amino-N-(2-isopropylphenyl)benzamide, has traditionally relied on well-established but often inefficient and environmentally taxing methods. A significant future direction lies in the development of green and sustainable synthetic protocols that offer high yields, minimize waste, and utilize eco-friendly reagents and solvents.

A primary challenge is the reliance on polar aprotic solvents like N,N-dimethylformamide (DMF) in many peptide and amide coupling reactions. nih.gov Future research is geared towards replacing these with greener alternatives, including the use of water as a reaction medium. nih.gov While challenging due to the hydrophobicity of many reactants, strategies such as using nanoscale particle-sized reactants or surfactant-mediated micellar catalysis are emerging. nih.gov

Another avenue of exploration is the move from stoichiometric activating agents to catalytic processes. Rhodium-catalyzed C-H functionalization, for example, allows for direct amidation of benzoic acids, bypassing the need to pre-functionalize the starting materials. nih.gov Similarly, copper-catalyzed reactions show promise for one-pot syntheses, such as the conversion of 2-nitrobenzonitrile (B147312) directly to 2-aminobenzamide (B116534) derivatives, where the catalyst facilitates both hydrolysis of the nitrile and reduction of the nitro group simultaneously. researchgate.net Microwave-assisted synthesis also presents a time-efficient and often higher-yielding alternative to conventional heating methods for producing 2-aminobenzamide derivatives from precursors like isatoic anhydride (B1165640). nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzamide (B126) Scaffolds

| Methodology | Advantages | Challenges & Future Directions | Key References |

|---|---|---|---|

| Conventional Synthesis | Well-established, predictable. | Often requires harsh conditions, stoichiometric activators, and hazardous solvents (e.g., DMF). | nih.govnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Potential for thermal degradation of sensitive compounds; requires specialized equipment. | nih.govresearchgate.net |

| Catalytic C-H Amidation | High atom economy, reduces pre-functionalization steps. | Requires precious metal catalysts (e.g., Rhodium); catalyst loading and recycling are key concerns. | nih.gov |

| Aqueous/Micellar Synthesis | Environmentally benign (uses water as solvent), sustainable. | Poor solubility of hydrophobic reactants; requires surfactants or specialized protecting groups. | nih.gov |

| One-Pot Tandem Reactions | Increased efficiency, reduced workup steps. | Requires careful optimization of conditions to support multiple reaction steps; substrate scope can be limited. | researchgate.netorganic-chemistry.org |

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry is poised to become an indispensable tool in overcoming challenges related to the design and synthesis of complex molecules like this compound. Future research will increasingly rely on advanced modeling to predict molecular properties, guide synthetic efforts, and provide deep mechanistic insights.

One of the key applications is in the predictive design of new benzamide derivatives with specific functions. Computational analysis can help interpret experimental results, such as antioxidant capacity, by elucidating the underlying electronic effects of different substituents. nih.gov For instance, modeling has shown that electron-donating groups enhance the antioxidant properties of N-arylbenzamides and that the reactivity can be shifted between different parts of the molecule by introducing specific functional groups like hydroxyls. nih.gov Molecular docking simulations are already used to predict the binding modes of benzamide-based inhibitors to biological targets like histone deacetylases (HDACs) or PD-L1, providing a rational basis for structure-activity relationship (SAR) studies. benthamdirect.comresearchgate.netnih.gov

A significant challenge is accurately modeling the behavior of these flexible molecules. Future efforts will focus on more sophisticated in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET) to identify promising drug-like candidates early in the discovery pipeline. nih.gov Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), will be crucial for understanding and predicting the reaction pathways of novel chemical transformations, saving significant experimental time and resources.

Table 2: Application of Computational Methods in Benzamide Research

| Computational Method | Application Area | Research Goal | Key References |

|---|---|---|---|

| Molecular Docking | Drug Design | Predict binding affinity and orientation of benzamides to protein targets (e.g., HDACs, PD-L1). | benthamdirect.comresearchgate.netnih.gov |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction mechanisms, interpret antioxidant properties, understand electronic effects of substituents. | nih.gov |

| In Silico ADMET Prediction | Drug Discovery | Forecast pharmacokinetic and safety profiles to prioritize candidates for further development. | nih.gov |

| Structure-Activity Relationship (SAR) | Lead Optimization | Combine experimental data with computational models to guide the design of more potent and selective derivatives. | nih.govbenthamdirect.com |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The this compound scaffold possesses multiple reactive sites—the amino group, the amide linkage, and several C-H bonds on both aromatic rings—presenting a rich playground for exploring novel chemical transformations. A key future direction is to move beyond simple derivatization and harness this reactivity to build molecular complexity.

A major area of focus is the catalytic C-H activation and functionalization of the benzamide core. Research has demonstrated the feasibility of rhodium-catalyzed ortho-amidation and boron-directed ortho-benzylation on N-aryl amides, offering precise control over where new bonds are formed. nih.govacs.org The challenge lies in achieving selectivity, especially given the multiple potential C-H activation sites on this compound.

Tandem or cascade reactions starting from 2-aminobenzamides are particularly promising for the efficient synthesis of valuable heterocyclic structures. For example, copper-catalyzed tandem reactions with tertiary amines can yield quinazolinone derivatives in a single pot under aerobic conditions. organic-chemistry.org Similarly, the reaction of 2-aminobenzamide with aldehydes, often facilitated by green catalysts, provides a direct route to 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net The amino group itself can be transformed via diazotization, followed by cyclization, to produce 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, opening another door to novel heterocyclic systems. researchgate.net A noted challenge is that certain scaffolds, including benzamide, can be unsuitable substrates for specific multi-component catalytic cycles, highlighting the need for continued methods development. acs.org

Table 3: Novel Chemical Transformations of the 2-Aminobenzamide Scaffold

| Reaction Type | Reagents/Catalysts | Product Class | Significance | Key References |

|---|---|---|---|---|

| Tandem Cyclization | Tertiary Amines / Copper Catalyst | Quinazolinones | One-pot synthesis of valuable heterocycles from simple precursors. | organic-chemistry.org |

| Condensation/Cyclization | Aldehydes / Green Catalysts (e.g., Lactic Acid) | 2,3-Dihydroquinazolin-4(1H)-ones | Sustainable route to important pharmacophores. | researchgate.net |

| Diazotization/Cyclization | Nitrous Acid | 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones | Utilizes the amino group to form fused triazine ring systems. | researchgate.net |

| Directed C-H Benzylation | Benzyl Bromide / Boron Reagents / Palladium Catalyst | Ortho-Benzylated N-Aryl Amides | Site-selective functionalization of the aniline (B41778) ring. | acs.org |

| Chemoselective Selenation | Woollins' Reagent | Benzoselenoamides | Transformation of the amide carbonyl group into a selenoamide. | nih.gov |

Integration of Benzamide Scaffolds into Emerging Advanced Materials

While the benzamide scaffold is well-established in medicinal chemistry, a significant future challenge is to integrate it into the domain of advanced materials. The structural rigidity, hydrogen bonding capability, and tunable electronic properties of the N-aryl benzamide core make it an attractive building block for functional materials.

Future research could explore the polymerization of monomers based on this compound to create novel polymers with unique thermal, mechanical, or electronic properties. The inherent hydrogen bonding of the amide group could be exploited to create self-assembling systems or supramolecular polymers. The aromatic nature of the scaffold suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of organic semiconductors, where charge transport properties could be tuned by modifying substituents.

In the context of drug delivery and biomaterials, the benzamide structure can act as a rigid linker or a recognition motif. nih.gov Its ability to form stable complexes and participate in defined intermolecular interactions could be harnessed to design hydrogels, drug-eluting coatings, or scaffolds for tissue engineering. The primary challenge in this area is the transition from small-molecule synthesis to materials science, requiring interdisciplinary collaboration to design, synthesize, and characterize these novel benzamide-based materials.

Table 4: Potential Future Applications of Benzamide-Based Materials

| Material Class | Key Benzamide Feature | Potential Application | Research Challenge |

|---|---|---|---|

| Functional Polymers | Rigid, aromatic backbone; H-bonding | High-performance plastics, organic semiconductors. | Developing effective polymerization strategies; tuning electronic properties. |

| Supramolecular Assemblies | Directed H-bonding, π-stacking | Smart materials, sensors, hydrogels. | Controlling self-assembly in a predictable manner. |

| Organic Electronics | Conjugated π-system | OLEDs, organic field-effect transistors (OFETs). | Achieving high charge mobility and stability. |

| Biomaterials | Biocompatible scaffold, rigid linker | Drug delivery systems, tissue engineering scaffolds. | Ensuring biocompatibility and controlled degradation. |

Addressing Conformational Flexibility in Design and Synthesis

The conformational flexibility of N-aryl benzamides is a double-edged sword and a central challenge in the study of this compound. The molecule has two key rotational axes: the Ar-CO bond and the CO-NH bond, and a third significant one around the N-C(aryl) bond. The large 2-isopropylphenyl group introduces significant steric hindrance, which heavily influences the molecule's preferred shape.

This flexibility can lead to polymorphism, where the same molecule crystallizes into different forms with distinct physical properties. This phenomenon is driven by subtle changes in molecular conformation, such as the rotation of the peripheral phenyl rings, which affects crystal packing. nih.gov Understanding and controlling polymorphism is critical in the pharmaceutical industry.

A major future challenge is to design and synthesize derivatives where this conformational freedom is constrained. Introducing linkers or creating cyclized structures can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. nih.gov Conversely, in other applications, such as in the design of flexible linkers for inhibitors or "sterically-flexible" ligands for catalysis, embracing and tuning this flexibility is the goal. wits.ac.zarsc.org Advanced structural analysis techniques, combined with computational modeling, will be essential to understand the rotational barriers and dihedral angles that define the conformational landscape of these molecules and to rationally design next-generation compounds with controlled flexibility. nih.gov

Table 5: Conformational Characteristics of N-Aryl Benzamides

| Conformational Feature | Description | Impact | Research Focus | Key References |

|---|---|---|---|---|

| Amide Bond (CO-NH) Rotation | High rotational barrier leads to cis/trans isomers (trans is heavily favored). | Defines the core geometry of the linker region. | Studying the influence of N-substituents on the rotational barrier. | nih.gov |

| N-Aryl Bond Rotation | Rotation of the 2-isopropylphenyl group relative to the amide plane. | Influences steric hindrance and can lead to atropisomerism (chirality due to hindered rotation). | Designing atropisomers; modeling steric effects on binding. | nih.gov |

| Polymorphism | Ability to exist in multiple crystalline forms. | Affects solubility, stability, and bioavailability of solid-state materials. | Controlling crystallization conditions; characterizing different polymorphs. | nih.gov |

| Molecular Flexibility | Overall freedom of movement of the molecule. | Can be beneficial for binding to flexible targets but detrimental for selectivity. | Designing conformationally constrained analogues or optimized flexible linkers. | nih.govwits.ac.za |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.